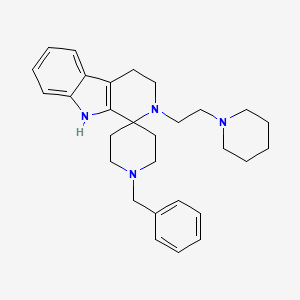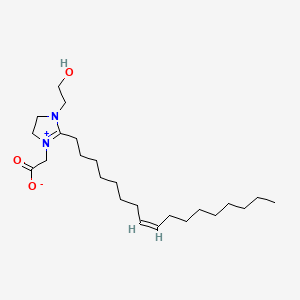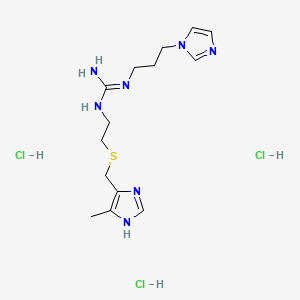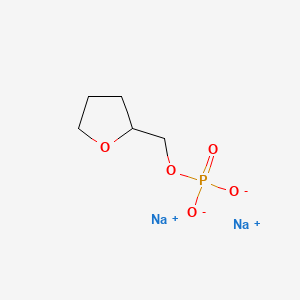
2-Furanmethanol, tetrahydro-, phosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, tetrahydro-, phosphate, sodium salt is a chemical compound with the molecular formula C5H10O2.xH3O4P.xNa . It is a derivative of tetrahydrofurfuryl alcohol, where the hydroxyl group is phosphorylated and neutralized with sodium. This compound is known for its solubility in water and its applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-, phosphate, sodium salt typically involves the phosphorylation of tetrahydrofurfuryl alcohol. The reaction is carried out by reacting tetrahydrofurfuryl alcohol with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of catalysts to enhance reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanol, tetrahydro-, phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Furanmethanol, tetrahydro-, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving phosphorylated intermediates.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, tetrahydro-, phosphate, sodium salt involves its ability to participate in phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, including energy transfer and signal transduction. The compound interacts with enzymes and other molecular targets to modulate these pathways, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofurfuryl alcohol: The parent compound, which lacks the phosphate group.
2-Furanmethanol: A related compound with a similar structure but without the tetrahydro modification.
Phosphorylated alcohols: Other alcohols that have been phosphorylated, such as glycerol phosphate.
Uniqueness
2-Furanmethanol, tetrahydro-, phosphate, sodium salt is unique due to its combination of the tetrahydrofuran ring and the phosphorylated hydroxyl group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
72479-85-7 |
|---|---|
Fórmula molecular |
C5H9Na2O5P |
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
disodium;oxolan-2-ylmethyl phosphate |
InChI |
InChI=1S/C5H11O5P.2Na/c6-11(7,8)10-4-5-2-1-3-9-5;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
BQWDTABQSNLCCZ-UHFFFAOYSA-L |
SMILES canónico |
C1CC(OC1)COP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


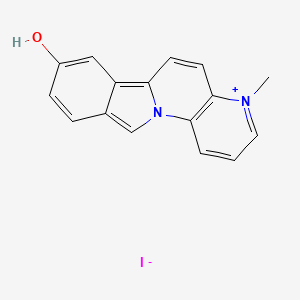
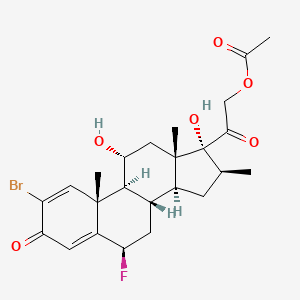
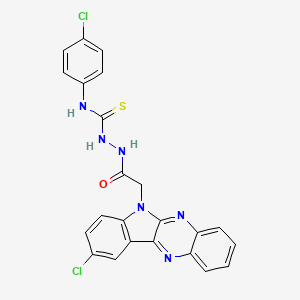
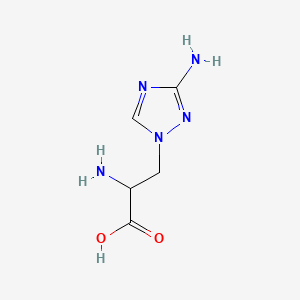
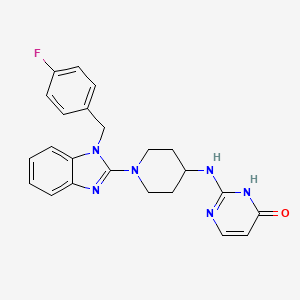
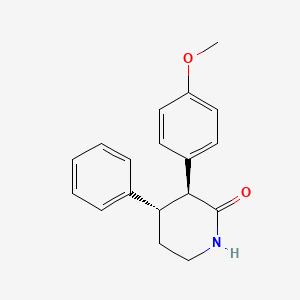
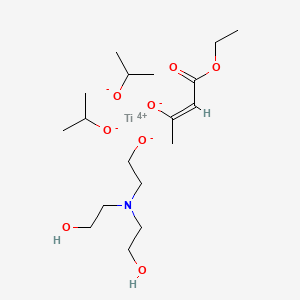
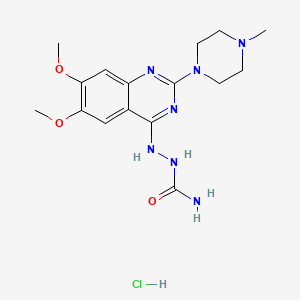
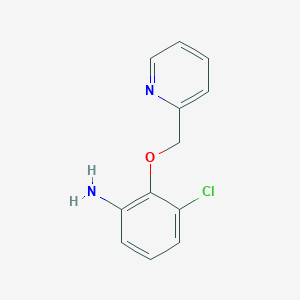
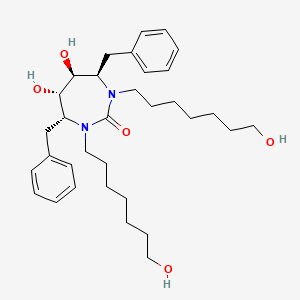
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)
